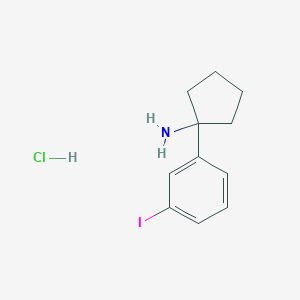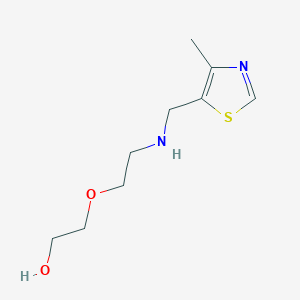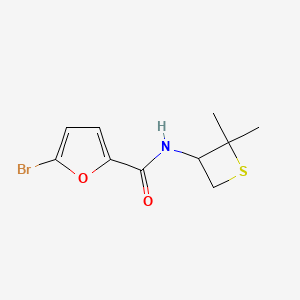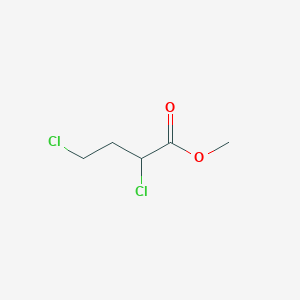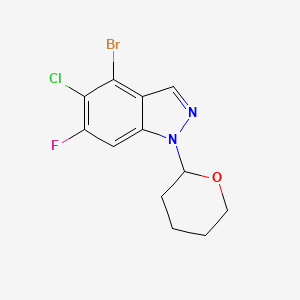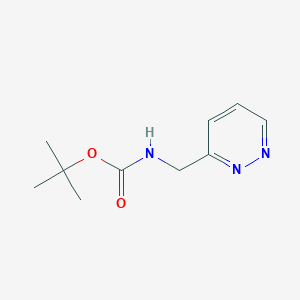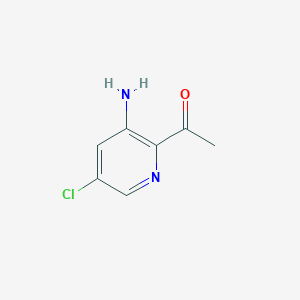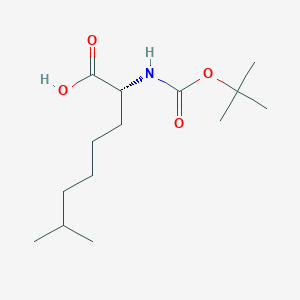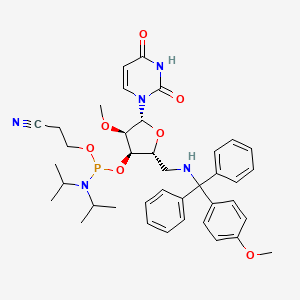
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is a complex organic compound often used in the field of organic synthesis and biochemistry. This compound is notable for its role in the synthesis of nucleotides and oligonucleotides, which are essential components in various biological and medical research applications.
Preparation Methods
The synthesis of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves several steps. The starting materials typically include protected nucleosides, which undergo a series of chemical reactions to introduce the cyanoethyl and diisopropylphosphoramidite groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite is widely used in scientific research, particularly in the synthesis of nucleotides and oligonucleotides. These molecules are crucial for various applications in chemistry, biology, and medicine, including:
DNA and RNA synthesis: The compound is used to synthesize oligonucleotides, which are short DNA or RNA molecules used in genetic research and diagnostics.
Drug development: It plays a role in the development of nucleotide-based drugs, which can target specific genetic sequences.
Biotechnology: The compound is used in various biotechnological applications, such as gene editing and molecular diagnostics.
Mechanism of Action
The mechanism of action of 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite involves its ability to act as a building block in the synthesis of nucleotides and oligonucleotides. The compound interacts with various enzymes and molecular targets involved in nucleotide synthesis, facilitating the formation of the desired DNA or RNA sequences. The specific pathways and molecular targets depend on the particular application and the type of nucleotide being synthesized.
Comparison with Similar Compounds
Compared to other similar compounds, 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)diphenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite offers unique advantages in terms of its stability and reactivity. Similar compounds include:
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)phenylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite
- 2-Cyanoethyl ((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-methoxy-2-((((4-methoxyphenyl)dimethylmethyl)amino)methyl)tetrahydrofuran-3-yl) diisopropylphosphoramidite These compounds share similar structures but differ in the substituents attached to the core molecule, which can affect their reactivity and suitability for specific applications.
Properties
Molecular Formula |
C39H48N5O7P |
|---|---|
Molecular Weight |
729.8 g/mol |
IUPAC Name |
3-[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-methoxy-2-[[[(4-methoxyphenyl)-diphenylmethyl]amino]methyl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C39H48N5O7P/c1-27(2)44(28(3)4)52(49-25-13-23-40)51-35-33(50-37(36(35)48-6)43-24-22-34(45)42-38(43)46)26-41-39(29-14-9-7-10-15-29,30-16-11-8-12-17-30)31-18-20-32(47-5)21-19-31/h7-12,14-22,24,27-28,33,35-37,41H,13,25-26H2,1-6H3,(H,42,45,46)/t33-,35-,36-,37-,52?/m1/s1 |
InChI Key |
CNYGTXMHDPEDHG-SGXIJWRWSA-N |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=CC(=O)NC2=O)CNC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


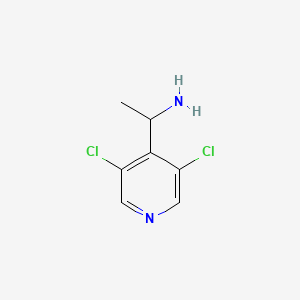
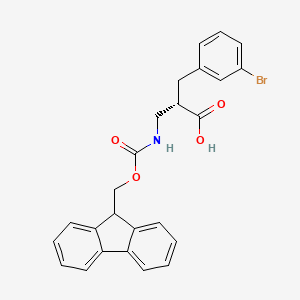
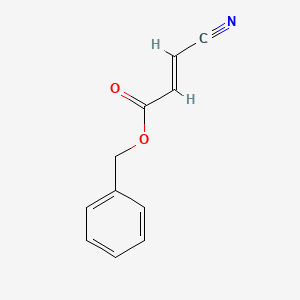
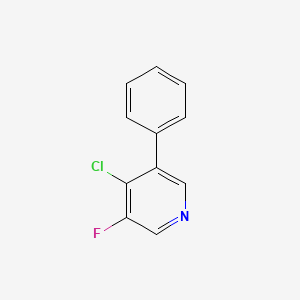
![tert-Butyl (5-formylbicyclo[3.1.1]heptan-1-yl)carbamate](/img/structure/B12955232.png)
